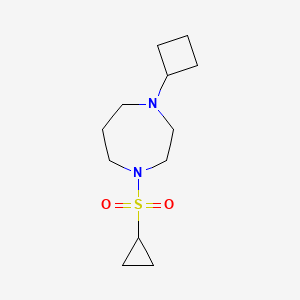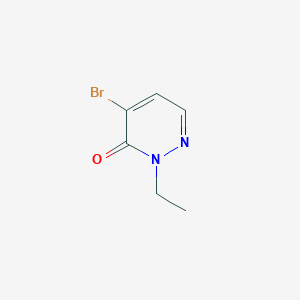
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential therapeutic applications in several diseases, including pain, inflammation, and anxiety.
Mecanismo De Acción
The primary mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is the inhibition of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in several physiological processes, including pain, inflammation, and anxiety. By inhibiting 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea increases the levels of endocannabinoids, which in turn, leads to the activation of cannabinoid receptors and the subsequent modulation of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has been shown to exhibit several biochemical and physiological effects. The compound has been found to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in several tissues, including the brain, liver, and adipose tissue. It has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea in lab experiments is its potent and selective inhibition of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea. The compound has been extensively studied in preclinical models of pain, inflammation, and anxiety and has been found to exhibit robust therapeutic effects. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions can be pursued in the research of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea. One of the potential areas of research is the investigation of its therapeutic effects in other diseases, including cancer and neurodegenerative diseases. Another area of research is the development of more potent and selective 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea inhibitors that can overcome the limitations of the current compound. Additionally, the study of the compound's pharmacokinetics and metabolism can provide valuable insights into its therapeutic potential and limitations.
Métodos De Síntesis
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea involves the reaction of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 4-methoxyphenethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then treated with urea and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has been extensively studied for its potential therapeutic applications in several diseases. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. It has also been found to possess anxiolytic properties in animal models of anxiety.
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-7-5-14(6-8-18)9-10-22-20(26)23-16-12-19(25)24(13-16)17-4-2-3-15(21)11-17/h2-8,11,16H,9-10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJUAKFOOGLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)



![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

